Methyl 2-{[6-bromo-2-(pyridin-4-YL)quinolin-4-YL]formamido}acetate
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Overview
Description
Methyl 2-{[6-bromo-2-(pyridin-4-yl)quinolin-4-yl]formamido}acetate is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[6-bromo-2-(pyridin-4-yl)quinolin-4-yl]formamido}acetate typically involves multiple steps, starting with the formation of the quinoline core. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The introduction of the bromine atom at the 6-position and the pyridine ring at the 2-position can be achieved through electrophilic substitution reactions. The final step involves the formation of the formamido group and the esterification to obtain the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[6-bromo-2-(pyridin-4-yl)quinolin-4-yl]formamido}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce new substituents or to replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dehalogenated or hydrogenated derivatives.
Scientific Research Applications
Methyl 2-{[6-bromo-2-(pyridin-4-yl)quinolin-4-yl]formamido}acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Its potential therapeutic properties are being explored for the development of new drugs, particularly in the treatment of infectious diseases and cancer.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-{[6-bromo-2-(pyridin-4-yl)quinolin-4-yl]formamido}acetate involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The bromine and pyridine substituents can enhance binding affinity and selectivity for certain enzymes and receptors. The formamido group may participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-(pyridin-4-yl)quinoline: Lacks the formamido and ester groups, making it less versatile in certain applications.
2-(Pyridin-4-yl)quinoline-4-carboxylic acid: Contains a carboxylic acid group instead of the formamido and ester groups, affecting its reactivity and biological activity.
6-Bromoquinoline-4-carboxylic acid: Similar quinoline core but different substituents, leading to variations in chemical and biological properties.
Uniqueness
Methyl 2-{[6-bromo-2-(pyridin-4-yl)quinolin-4-yl]formamido}acetate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the formamido and ester groups allows for diverse chemical modifications and interactions, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C18H14BrN3O3 |
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Molecular Weight |
400.2 g/mol |
IUPAC Name |
methyl 2-[(6-bromo-2-pyridin-4-ylquinoline-4-carbonyl)amino]acetate |
InChI |
InChI=1S/C18H14BrN3O3/c1-25-17(23)10-21-18(24)14-9-16(11-4-6-20-7-5-11)22-15-3-2-12(19)8-13(14)15/h2-9H,10H2,1H3,(H,21,24) |
InChI Key |
LDSXBLPCEVEINJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNC(=O)C1=CC(=NC2=C1C=C(C=C2)Br)C3=CC=NC=C3 |
Origin of Product |
United States |
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